![molecular formula C22H28N2O9 B1249457 [3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate](/img/structure/B1249457.png)
[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate
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Overview
Description
[3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate is a natural product found in Streptomyces with data available.
Scientific Research Applications
Chemical Transformation and Synthesis
Research on similar compounds to [3-[(3-Formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate has focused on chemical transformations and syntheses. For instance, Clarke et al. (1985) explored the reactions of formylchromone derivatives, which are structurally related, and their transformation into pyrroles and pyridines, suggesting potential pathways for chemical synthesis and modification of similar compounds (Clarke, Fitton, Kosmirak, Suschitzky, & Suschitzky, 1985).
Synthesis of Analogous Compounds
Research has also been conducted on the synthesis of compounds analogous to this compound. For example, Gornostaev et al. (2020) proposed methods for synthesizing 6b,11b-dihydroxy-12-methylphenyl-11b,12-dihydrobenzo[g]indeno[1,2-b]indole-5,6,7(6bH)-triones, which share structural similarities and could inform the synthesis of related compounds (Gornostaev, Fominykh, Rukovets, Lavrikova, Khalyavina, Shtil, Shunaev, Dunaev, Murashova, & Chernyshev, 2020).
Antimicrobial and Antiproliferative Activities
Studies have also examined the antimicrobial and antiproliferative activities of structurally similar compounds. For instance, Badne et al. (2011) investigated the synthesis of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, which could provide insights into the biological activities of related compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).
properties
Molecular Formula |
C22H28N2O9 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6,8-trimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H28N2O9/c1-10(2)20(28)33-18-11(3)21(29)31-12(4)16(22(30)32-13(18)5)24-19(27)14-7-6-8-15(17(14)26)23-9-25/h6-13,16,18,26H,1-5H3,(H,23,25)(H,24,27) |
InChI Key |
WJILAMJSXMNDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)C |
synonyms |
USF 19A USF-19A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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